![molecular formula C18H24I3N3O8 B12425003 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

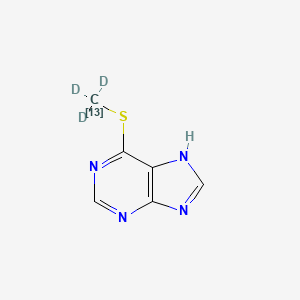

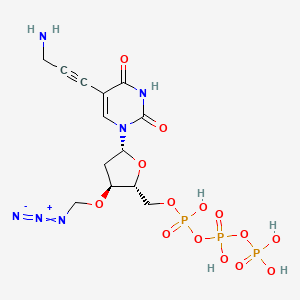

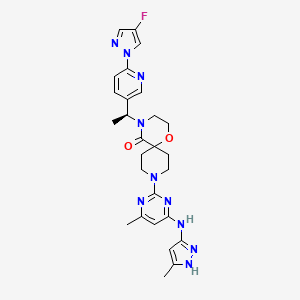

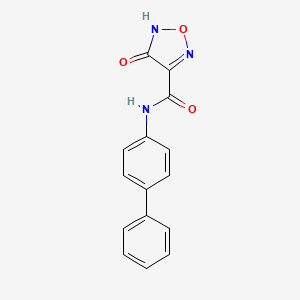

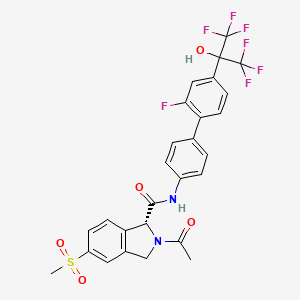

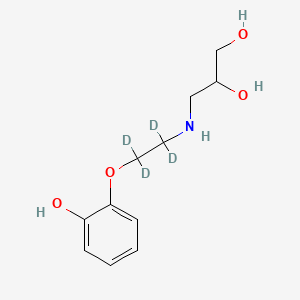

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is notable for its application in medical imaging, particularly as a non-ionic contrast agent in X-ray and computed tomography (CT) scans. The presence of iodine atoms enhances the compound’s radiopacity, making it useful for visualizing internal structures in medical diagnostics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide involves several key steps:

Iodination Reaction: The initial step involves the iodination of 5-amino-1,3-benzenedicarboxylic acid using potassium iodide and trichloroisocyanuric acid as the oxidant.

Acetylation: The iodinated intermediate is then acetylated using glacial acetic acid and thionyl chloride.

Formation of Amide: The acetylated compound undergoes a reaction with 1-amino-2,3-propanediol in a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Steps: Implementing purification techniques such as crystallization and filtration to obtain the final product.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Deiodinated derivatives.

Substitution Products: Compounds with new functional groups replacing hydroxyl or iodine atoms.

Wissenschaftliche Forschungsanwendungen

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide has several scientific research applications:

Medical Imaging: As a non-ionic contrast agent in X-ray and CT scans, it enhances the visibility of internal structures.

Pharmaceutical Research: Used as an intermediate in the synthesis of other diagnostic agents.

Biological Studies: Employed in studies involving radiopaque compounds to understand their behavior in biological systems.

Industrial Applications: Utilized in the development of new imaging technologies and diagnostic tools.

Wirkmechanismus

The compound exerts its effects primarily through its high iodine content, which increases its radiopacity. When introduced into the body, the iodine atoms absorb X-rays, creating a contrast between different tissues and structures. This allows for enhanced visualization in medical imaging . The molecular targets include various tissues and organs, where the compound accumulates and provides detailed images .

Vergleich Mit ähnlichen Verbindungen

Iohexol: Another non-ionic contrast agent used in medical imaging.

Ioversol: Similar in structure and function, used for enhancing radiographic images.

Iodixanol: Known for its low osmolality and high radiopacity, used in CT scans.

Uniqueness: 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide is unique due to its specific combination of functional groups and deuterium labeling, which may offer advantages in terms of stability and imaging quality .

Eigenschaften

Molekularformel |

C18H24I3N3O8 |

|---|---|

Molekulargewicht |

794.1 g/mol |

IUPAC-Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i1D3 |

InChI-Schlüssel |

DGAIEPBNLOQYER-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |

Kanonische SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)